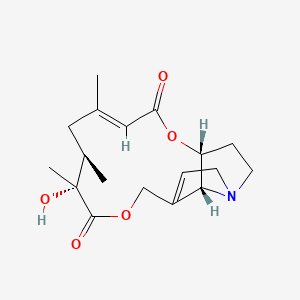

7-Nitro-1,2-dihydroindazol-3-one

説明

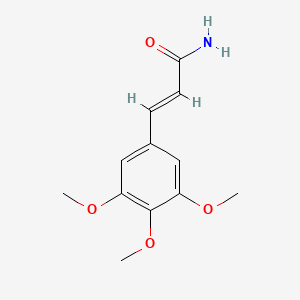

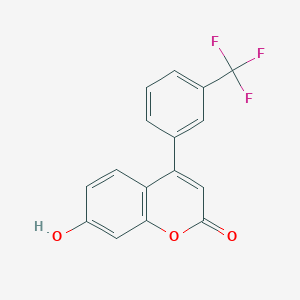

7-Nitro-1,2-dihydro-3H-indazol-3-one is a compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 . It is a product intended for research use.

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are structurally similar to 7-Nitro-1,2-dihydroindazol-3-one, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 7-Nitro-1,2-dihydro-3H-indazol-3-one is 1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11) .Chemical Reactions Analysis

Nitro-containing compounds, such as 7-Nitro-1,2-dihydroindazol-3-one, are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations .科学的研究の応用

Summary of the Application

“7-Nitro-1,2-dihydroindazol-3-one” is used in the synthesis of a fused energetic structure of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO) based on a novel Hofmann-type rearrangement . This compound has similar detonation performances to other energetic materials, indicating its potential application in insensitive explosives and propellants .

Methods of Application or Experimental Procedures

The 1,2,3-triazine unit was introduced into the fused bicyclic skeleton from a pyrazole unit for the first time . The new compound of NPTO was fully characterized using multinuclear NMR and IR spectroscopy, elemental analysis as well as X-ray diffraction studies . The thermal behaviors and detonation properties of NPTO were investigated through a differential scanning calorimetry (DSC-TG) approach and EXPLO5 program-based calculations .

Results or Outcomes

The calculation results showed similar detonation performances between NPTO and the energetic materials of DNPP and ANPP .

1. Energetic Materials Synthesis

Summary of the Application

“7-Nitro-1,2-dihydroindazol-3-one” is used in the synthesis of a fused energetic structure of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO) based on a novel Hofmann-type rearrangement . This compound has similar detonation performances to other energetic materials, indicating its potential application in insensitive explosives and propellants .

Methods of Application or Experimental Procedures

The 1,2,3-triazine unit was introduced into the fused bicyclic skeleton from a pyrazole unit for the first time . The new compound of NPTO was fully characterized using multinuclear NMR and IR spectroscopy, elemental analysis as well as X-ray diffraction studies . The thermal behaviors and detonation properties of NPTO were investigated through a differential scanning calorimetry (DSC-TG) approach and EXPLO5 program-based calculations .

Results or Outcomes

The calculation results showed similar detonation performances between NPTO and the energetic materials of DNPP and ANPP .

2. Medicinal Chemistry

Summary of the Application

Indazole, a heterocyclic compound that includes “7-Nitro-1,2-dihydroindazol-3-one” as a derivative, has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties . This suggests that indazole and its derivatives could be explored for the treatment of various pathological conditions .

Methods of Application or Experimental Procedures

The biological properties of indazole derivatives are determined through various experimental models. For example, new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models .

Results or Outcomes

Various indazole derivatives have shown promising results in different biological activities. For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .

3. Photochemical Synthesis

Summary of the Application

“7-Nitro-1,2-dihydroindazol-3-one” can be photochemically generated in situ from o-nitrobenzyl alcohols for the construction of 1,2-dihydro-3H-indazol-3-ones . This method offers several advantages over reported methods and could potentially be one of the most mild and convenient indazolone synthetic methods .

Methods of Application or Experimental Procedures

The intermediate was photochemically generated in situ from o-nitrobenzyl alcohols in a mild, efficient manner using an aqueous solvent at room temperature . The commercially available photoreactor employed 3 bulbs outputting broad emission above 365 nm .

Results or Outcomes

This UV-mediated route overcomes several established substrate scope limitations and significantly reduces the overall harshness of the reaction conditions .

将来の方向性

特性

IUPAC Name |

7-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMKMDUVYPSCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420749 | |

| Record name | 7-nitro-1,2-dihydroindazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-1,2-dihydroindazol-3-one | |

CAS RN |

31775-97-0 | |

| Record name | 7-nitro-1,2-dihydroindazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)methoxy]ethanamine](/img/structure/B1609276.png)

![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)